iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
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Overview
Description
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is a chiral organometallic compound that features a pentamethylcyclopentadienyl (Cp*) ligand coordinated to an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron typically involves the coordination of a chiral pyrrolidinopyrindinyl ligand to a pentamethylcyclopentadienyl iron complex. The process often requires a multi-step synthesis, starting with the preparation of the chiral ligand, followed by its coordination to the iron center under controlled conditions. Common reagents include iron salts and pentamethylcyclopentadiene, with the reaction often carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure the consistent production of high-purity (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron, which is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can revert the oxidized iron center back to its original state.
Substitution: Ligand substitution reactions can occur, where the pyrrolidinopyrindinyl ligand is replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds .
Scientific Research Applications
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism by which (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron exerts its effects involves the coordination of the chiral ligand to the iron center, creating a chiral environment that influences the reactivity and selectivity of the compound. The molecular targets and pathways involved include interactions with various substrates in catalytic reactions, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known metallocene with two cyclopentadienyl ligands coordinated to an iron center.
Chromocene: Similar to ferrocene but with chromium instead of iron.
Cobaltocene: Features cobalt as the central metal instead of iron
Uniqueness
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is unique due to its chiral ligand, which imparts specific stereochemical properties that are not present in simpler metallocenes like ferrocene. This makes it particularly valuable in asymmetric catalysis and other applications requiring high enantioselectivity .
Properties
IUPAC Name |
iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C10H20.Fe/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;1-6-7(2)9(4)10(5)8(6)3;/h6-7,10-11H,1-5,8-9H2;6-10H,1-5H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEAJOAFECJEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38FeN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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